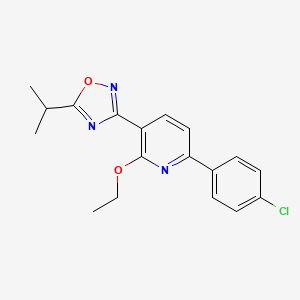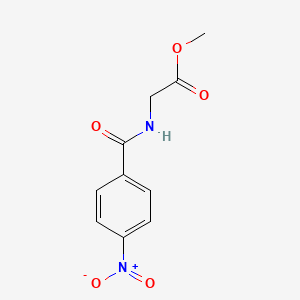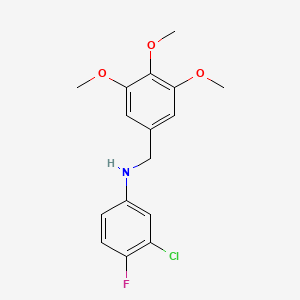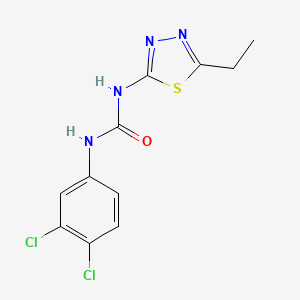
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is known for its unique chemical structure and properties. In
作用机制
The mechanism of action of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. It also modulates the activity of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to interact with various receptors such as the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function. This compound has also been shown to have antioxidant properties and reduce oxidative stress.
实验室实验的优点和局限性
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has shown promising results in various therapeutic applications and has a low toxicity profile. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to increase its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity profile of this compound needs to be thoroughly investigated to ensure its safety for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and properties have made it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and investigate its safety and toxicity profile.
合成方法
The synthesis method of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine involves the reaction between 4-chloro-2-ethoxy-3-nitropyridine and 5-isopropyl-1,2,4-oxadiazol-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 124-126°C. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-4-23-18-14(16-21-17(11(2)3)24-22-16)9-10-15(20-18)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISNWRYNYSOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)






![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)


![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
